2-[(1-methyl-5-nitro-1H-1,2,4-triazol-3-yl)sulfanyl]-1,3-benzoxazole
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Overview
Description
1,3-BENZOXAZOL-2-YL (1-METHYL-5-NITRO-1H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields due to its broad substrate scope and functionalization potential . The compound is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the use of 2-aminophenol as a precursor . Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-BENZOXAZOL-2-YL (1-METHYL-5-NITRO-1H-1,2,4-TRIAZOL-3-YL) SULFIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
1,3-BENZOXAZOL-2-YL (1-METHYL-5-NITRO-1H-1,2,4-TRIAZOL-3-YL) SULFIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-BENZOXAZOL-2-YL (1-METHYL-5-NITRO-1H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity . For example, its antimicrobial activity is linked to the inhibition of bacterial cell wall synthesis, while its anticancer effects are associated with the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler derivative with similar biological activities.
1,2,4-Triazole: Another heterocyclic compound with broad-spectrum antimicrobial and antifungal properties.
Benzothiazole: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
1,3-BENZOXAZOL-2-YL (1-METHYL-5-NITRO-1H-1,2,4-TRIAZOL-3-YL) SULFIDE is unique due to its combined structural features of benzoxazole and triazole moieties, which contribute to its enhanced biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H7N5O3S |
---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
2-[(1-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C10H7N5O3S/c1-14-9(15(16)17)12-8(13-14)19-10-11-6-4-2-3-5-7(6)18-10/h2-5H,1H3 |
InChI Key |
XLLHQJPLBOTMTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)SC2=NC3=CC=CC=C3O2)[N+](=O)[O-] |
Origin of Product |
United States |
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